molecular formula C9H17NO B13183540 4-Amino-1-cyclopropyl-3-methylpentan-2-one

4-Amino-1-cyclopropyl-3-methylpentan-2-one

Katalognummer: B13183540
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: BHXNBJDUCPAGBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-cyclopropyl-3-methylpentan-2-one is a versatile chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

The synthesis of 4-Amino-1-cyclopropyl-3-methylpentan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with methylamine under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

4-Amino-1-cyclopropyl-3-methylpentan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Amino-1-cyclopropyl-3-methylpentan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-1-cyclopropyl-3-methylpentan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

4-Amino-1-cyclopropyl-3-methylpentan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

4-amino-1-cyclopropyl-3-methylpentan-2-one

InChI

InChI=1S/C9H17NO/c1-6(7(2)10)9(11)5-8-3-4-8/h6-8H,3-5,10H2,1-2H3

InChI-Schlüssel

BHXNBJDUCPAGBE-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C)N)C(=O)CC1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.